molecular formula C11H7F4NO B1395929 (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol CAS No. 1116339-63-9

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

Cat. No. B1395929
M. Wt: 245.17 g/mol
InChI Key: GTOXFQDLERZVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is a chemical compound with the molecular formula C11H7F4NO . It has a molecular weight of 245.18 g/mol .


Molecular Structure Analysis

The molecular structure of “(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” consists of 11 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom . The InChI representation of the molecule is InChI=1S/C11H7F4NO/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-17)16-10/h1-4,17H,5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” include a molecular weight of 245.17 g/mol . It has a computed XLogP3-AA value of 2.3, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . Its topological polar surface area is 33.1 Ų .

Scientific Research Applications

Synthesis and Structural Studies

  • Oxazolidines Derived from Mefloquine and Arenealdehydes : The synthesis of diastereoisomers and polymorphs from reactions involving mefloquine derivatives has been explored. This includes the study of the crystal structures and fractional crystallization of the products (Gonçalves et al., 2015).

  • Quinoline Methanols for Malaria Treatment : The development of quinoline methanols based on the mefloquine scaffold for potential use in malaria treatment has been investigated. This includes the study of their structure-activity relationships and identification of new lead compounds (Milner et al., 2011).

  • Anti-tubercular Activities of Mefloquine Derivatives : The synthesis and evaluation of mefloquine derivatives for their anti-tubercular activities have been researched. This involves the study of their crystal structures and minimum inhibitory concentrations against M. tuberculosis (Wardell et al., 2011).

Antiviral and Antimicrobial Research

  • Quinoline-Triazole Conjugates Against SARS-CoV-2 : Research on quinoline conjugates incorporating 1,2,3-triazole for their potency against SARS-CoV-2 has been conducted. This includes the development of compounds with significant efficacy compared to reference drugs (Seliem et al., 2021).

  • Synthesis and Antimicrobial Activity of Quinoline Derivatives : The synthesis of various quinoline derivatives and their subsequent antimicrobial screening has been explored. This includes studies on their effectiveness against bacteria and fungi (Holla et al., 2005).

Fluorescence and Sensing Applications

  • Novel Fluorophore with Strong Fluorescence : The development of a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range has been studied. This includes its application as a fluorescent labeling reagent (Hirano et al., 2004).

  • Ratiometric Fluorescence Sensor for Zn2+ Detection : A novel ratiometric fluorescent sensor for Zn2+ detection using a quinoline-based compound has been designed and synthesized. The sensor shows high selectivity and sensitivity (Gu et al., 2014).

Safety And Hazards

The safety and hazards of “(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” are not specifically mentioned in the available resources .

properties

IUPAC Name

[6-fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-17)16-10/h1-4,17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOXFQDLERZVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705225
Record name [6-Fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

CAS RN

1116339-63-9
Record name [6-Fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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